D-GALACTOSAMINE X HCL, TLC

UTP depletion UDP-hexosamine formation galactosamine hepatitis mechanism

Order D-Galactosamine HCl (TLC grade, ≥95%, CAS 1172-03-8) for routine hepatotoxicity screening and acute liver failure modeling. Essential for LPS/D-GalN-induced TNF-α/p55-dependent apoptotic liver injury studies. Selectively depletes hepatic UTP/UDPGA without affecting ATP/GTP/CTP pools, a mechanism functionally distinct from CCl₄ and acetaminophen. Cost-effective option where HPLC-grade (≥99%) is not required.

Molecular Formula C6H13NO2
Molecular Weight 0
CAS No. 1172-03-8
Cat. No. B1171578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-GALACTOSAMINE X HCL, TLC
CAS1172-03-8
SynonymsD-GALACTOSAMINE X HCL, TLC
Molecular FormulaC6H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galactosamine HCl (TLC Grade, CAS 1172-03-8): A Hepatocyte-Specific UTP-Trapping Amino Sugar for Acute Liver Injury Modeling


D-Galactosamine hydrochloride (D-GalN), CAS 1172-03-8, TLC grade, is the hydrochloride salt of the C4-epimer of D-glucosamine—a 6-carbon amino sugar (2-amino-2-deoxy-D-galactopyranose) that functions as a highly selective, hepatocyte-specific uridine triphosphate (UTP)-trapping agent . Unlike classical hepatotoxins that act via oxidative stress or reactive metabolite formation, D-GalN is metabolized exclusively in hepatocytes via the galactose pathway to form galactosamine-1-phosphate and UDP-galactosamine, which deplete the UTP pool without affecting ATP, GTP, or CTP levels, thereby inhibiting RNA and protein synthesis selectively in liver parenchymal cells . The TLC designation indicates purity assessment by thin-layer chromatography, typically ≥95%, positioning this grade as a cost-effective option for routine pharmacological screening and in vivo acute liver failure modeling, as opposed to higher-cost HPLC-grade (≥98–99.95%) analytical reference standards .

Why D-Galactosamine HCl Cannot Be Substituted with D-Glucosamine, 2-Deoxy-D-Galactose, or Classical Hepatotoxins in Mechanistic Liver Injury Studies


D-Galactosamine HCl occupies a unique mechanistic niche that precludes generic substitution by its closest structural analog D-glucosamine (C4 epimer) or by classical hepatotoxins such as CCl₄ and acetaminophen. Although D-glucosamine and 2-deoxy-D-galactose also trap uridine phosphates in vivo, both are unequivocally ineffective at provoking hepatitis because they fail to form UDP-hexosamines—a metabolic step unique to D-GalN that drives the depletion of UDP-glucose and UDP-glucuronate specifically in hepatocytes . Furthermore, the hepatocellular injury induced by D-GalN proceeds via selective UTP depletion without altering ATP, GTP, or CTP pools, whereas CCl₄ acts through lipid peroxidation and acetaminophen through glutathione depletion and mitochondrial protein adduct formation . This mechanistic divergence is functionally decisive: the hepatoprotectant silymarin rescues hepatocytes from CCl₄ and acetaminophen toxicity but fails entirely against D-GalN-induced UDPGA depletion, confirming that the toxic cascades are pharmacologically distinct and non-interchangeable . Consequently, any substitution with an alternative hepatotoxin or amino sugar analog yields a fundamentally different experimental system, invalidating comparability of mechanistic conclusions.

Quantitative Comparative Evidence: D-Galactosamine HCl (TLC) Differentiation from Structural Analogs and Competing Hepatotoxins


Uridine Phosphate Trapping Efficiency: D-GalN Drives UTP to <10% of Normal in 3 Hours, Whereas D-Glucosamine and 2-Deoxy-D-Galactose Fail to Provoke Hepatitis

In a direct head-to-head in vivo comparison in rat liver, D-galactosamine (1.85 mmol/kg i.p.) reduced the uridine phosphate content to less than 10% of normal within three hours, while the sum of total uracil nucleotides increased by 0.35 µmol × g liver⁻¹ × hour⁻¹ from an initial value of 1.24 µmol/g, reflecting compensatory de novo synthesis . D-glucosamine and 2-deoxy-D-galactose produced corresponding changes in uracil nucleotide distribution but were both ineffective in provoking hepatitis; critically, neither formed UDP-hexosamines—the metabolic products that drive UDP-glucose and UDP-glucuronate depletion specifically in hepatocytes. The trapping of uridine phosphates was described as 'most pronounced and most prolonged' after D-galactosamine administration .

UTP depletion UDP-hexosamine formation galactosamine hepatitis mechanism amino sugar hepatotoxicity

Selective UTP Deficiency Without ATP, GTP, or CTP Pool Perturbation: A Nucleotide-Level Selectivity Unique Among Hepatotoxic Agents

Enzymatic analyses in freeze-clamped rat livers demonstrated that D-galactosamine (1.85 mmol/kg i.p.) induces a selective deficiency of UTP without reducing the pools of ATP, GTP, or CTP . Quantitatively, the UTP content dropped from 0.26 to 0.02 µmol/g liver within 30 minutes of injection, while UDP-amino sugars derived from galactosamine increased by 0.85 µmol/g liver . RNA synthesis, measured by [¹⁴C]-guanosine incorporation, was depressed to 21% of controls when UTP was reduced to 0.02 µmol/g . By contrast, classical hepatotoxins such as CCl₄ and acetaminophen do not exhibit nucleotide-level selectivity; CCl₄ acts via CYP450-mediated free radical generation and lipid peroxidation, while acetaminophen depletes glutathione via NAPQI formation, with secondary mitochondrial dysfunction .

selective UTP deficiency nucleotide pool analysis RNA synthesis inhibition hepatocyte specificity

Pharmacological Refractoriness to Silymarin: D-GalN Toxicity Is Not Rescued, Unlike CCl₄ and Acetaminophen

In a comparative study using freshly isolated rat hepatocytes in suspension culture, silymarin (0.4 mM) counteracted lipid peroxidation and enzyme leakage induced by 3 mM CCl₄, and protected against acetaminophen-induced GSH depletion by more than 75% . However, in D-GalN-exposed hepatocytes, silymarin not only failed to protect against UDP-glucuronic acid (UDPGA) depletion but itself reduced UDPGA content by more than 60%, indicating that the D-GalN toxicity pathway is pharmacologically distinct and refractory to flavone-mediated rescue . The differential biochemical response—CCl₄ causing lipoperoxidative stress, acetaminophen causing GSH depletion, and D-GalN causing UDPGA depletion—was confirmed in the companion study .

silymarin hepatoprotection UDP-glucuronic acid depletion differential toxicity mechanism

UDP-Glucuronic Acid Depletion: D-GalN Achieves 85–90% Reduction vs. Aflatoxin B1 (59%) and Cadmium (25%)

D-Galactosamine administration reduces hepatic UDP-glucuronic acid (UDPGA) content by 85–90% in rat liver, as determined by HPLC quantification of nucleotide sugar pools . This depletion magnitude substantially exceeds that of other hepatotoxic agents: aflatoxin B1 produces a 59% decrease and cadmium only a 25% decrease under comparable conditions . In a separate study, hepatic UDPGA levels decreased by greater than 80% within 40 minutes after a single i.p. dose of galactosamine (600 mg/kg), confirming the rapidity and magnitude of the effect . The UDPGA depletion is mechanistically linked to the inhibition of UDP-glucose dehydrogenase by galactosamine-1-phosphate (Ki = 6.2 × 10⁻³ M, non-competitive) and by UDP-galactosamine (Ki = 6.9 × 10⁻⁴ M, competitive) .

UDP-glucuronic acid depletion glucuronidation impairment hepatotoxin comparison UDPGA

D-GalN/LPS Model: Exclusive TNF-α/p55 Receptor-Dependent Apoptotic Pathway vs. ConA T-Cell-Dependent Hepatitis

In the D-GalN/LPS co-administration model (8 mg D-GalN + 100 ng LPS), mortality and apoptotic liver injury were shown to depend exclusively on secreted TNF-α signaling through the p55 receptor: p55 knockout and TNF-α knockout mice exhibited no mortality or liver injury, whereas wild-type and p75 knockout mice showed significant mortality and hepatocyte apoptosis . In contrast, the Concanavalin A (ConA)-induced hepatitis model is T-cell-dependent and mediated by CD4+ T-cell activation, with a distinct cytokine profile involving IFN-γ, IL-2, and IL-4, as demonstrated by Sass et al. (2002) who directly compared the three models . The LPS/GalN model reflects innate immune-driven, TNFα-dependent hepatocellular apoptosis, whereas the ConA model reflects adaptive, T-cell-mediated autoimmune and viral hepatitis pathogenesis .

TNF-alpha/p55 receptor LPS/D-GalN model ConA hepatitis apoptotic liver injury innate immunity

TLC Grade Procurement Specification: Cost-Effective ≥95% Purity for Routine Pharmacological Screening vs. HPLC/Analytical Standard Grades

The 'TLC' designation for D-Galactosamine HCl (CAS 1172-03-8) indicates purity assessment by thin-layer chromatography with a typical specification of ≥95% . This contrasts with higher-purity commercial grades: Sigma-Aldrich G0500 offers ≥99% (HPLC), with impurity specification of ≤0.5% glucosamine (HPAE) ; TCI Chemicals offers >98.0% (HPLC)(N) with specific rotation [α]20/D +94.0 to +98.0° ; and MedChemExpress offers an analytical standard grade at 99.91% purity for quantitative reference applications . The TLC grade occupies a defined procurement niche: adequate purity for reproducible in vivo pharmacological screening and acute liver failure modeling at a lower cost point than HPLC-grade material, while not intended for use as an analytical reference standard where trace impurity quantification is critical.

TLC purity grade D-galactosamine hydrochloride procurement analytical specification cost-effectiveness

Validated Application Scenarios for D-Galactosamine HCl (TLC Grade) Based on Quantitative Differentiation Evidence


TNF-α-Dependent Apoptotic Liver Injury Modeling (D-GalN/LPS Co-Administration)

D-GalN HCl (TLC grade) is the irreplaceable sensitizing agent in the LPS/D-GalN model of TNF-α/p55 receptor-dependent apoptotic liver injury. As demonstrated by Nowak et al. (2000), D-GalN (8 mg/mouse) co-administered with sublethal LPS (100 ng) produces hepatocyte apoptosis exclusively via secreted TNF-α signaling through the p55 receptor, with p55 knockout mice showing 0% mortality vs. significant mortality in wild-type . The TLC grade (≥95%) is fully adequate for this application since the effective intraperitoneal doses (500–800 mg/kg in rodents) tolerate minor impurities without altering the TNF sensitization mechanism. This model cannot be replicated using ConA (T-cell-dependent), high-dose LPS alone (necrotic), or CCl₄/APAP (non-immune mechanisms), making D-GalN procurement essential for any laboratory studying TNF-α-mediated hepatocellular apoptosis .

Selective UTP Depletion for Defined-Window RNA Synthesis Inhibition Studies

D-GalN HCl enables temporally defined inhibition of hepatic RNA synthesis through selective UTP pool depletion (from 0.26 to 0.02 µmol/g liver in 30 min) without perturbing ATP, GTP, or CTP pools—a selectivity demonstrated by Keppler et al. (1974) using freeze-clamped rat liver analyses . The UTP deficiency can be fully reversed within 90 min by uridine administration (4 mmol/kg i.p.), which restores UTP to control levels and normalizes RNA synthesis from 21% back to baseline . This creates a unique experimental paradigm for pulse-chase studies of UTP-dependent processes in vivo. The TLC grade is appropriate for these studies provided that lot-to-lot consistency in hepatotoxic potency is verified by preliminary dose-ranging, though HPLC-grade (≥99%) may be preferred when precise inter-study replication of UTP depletion kinetics is critical .

UDP-Glucuronic Acid Depletion for Glucuronidation and Drug Clearance Studies

D-GalN HCl is the most potent pharmacological agent for depleting hepatic UDP-glucuronic acid (UDPGA), achieving an 85–90% reduction that exceeds the depletion produced by aflatoxin B1 (59%) or cadmium (25%) . The rapid onset (>80% depletion within 40 min at 600 mg/kg i.p.) makes D-GalN ideal for acute studies of glucuronidation-dependent drug clearance, bilirubin conjugation, and the role of UDPGA in xenobiotic metabolism . The mechanism involves dual inhibition of UDP-glucose dehydrogenase by galactosamine-1-phosphate (Ki = 6.2 × 10⁻³ M, non-competitive) and UDP-galactosamine (Ki = 6.9 × 10⁻⁴ M, competitive) . For this application, the TLC grade is recommended for routine pharmacological studies; however, laboratories quantifying UDPGA by HPLC with UV/fluorescence detection should verify that TLC-grade impurities do not co-elute with the UDPGA peak.

Hepatoprotective Compound Screening with Mechanistically Orthogonal Toxicity Readouts

D-GalN HCl provides a unique, mechanistically orthogonal toxicity endpoint (UDPGA depletion) that is completely refractory to silymarin and other flavone-based hepatoprotectants, in contrast to CCl₄ (lipid peroxidation) and acetaminophen (GSH depletion), which are both rescued by silymarin . This differential pharmacological profile enables laboratories to construct a three-panel hepatotoxicity screening cascade (CCl₄ + APAP + D-GalN) that discriminates antioxidant/flavone mechanisms from interventions targeting nucleotide metabolism. The companion differential biochemical response study confirmed that each hepatotoxicant elicits a biochemically distinct injury signature in the same hepatocyte preparation . The TLC grade is well-suited for this screening application, where cost-effectiveness across multiple treatment arms is prioritized over ultra-high purity, provided that the same lot is used consistently within each study cohort .

Quote Request

Request a Quote for D-GALACTOSAMINE X HCL, TLC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.